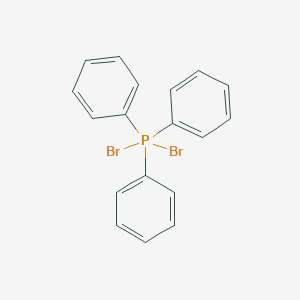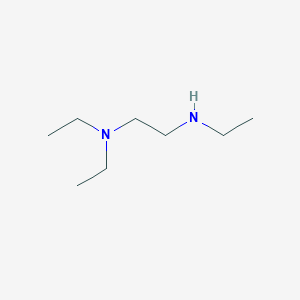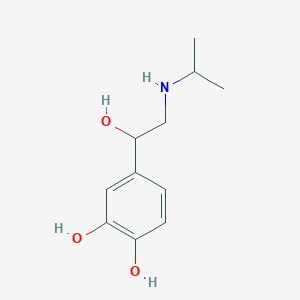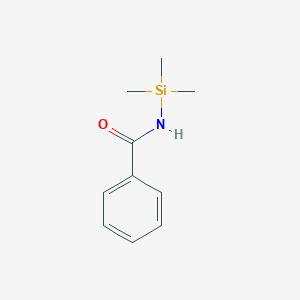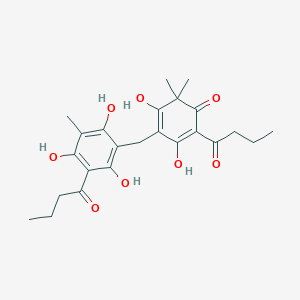
Flavaspidic acid
説明
Flavaspidic acid AB is a polyphenol that is a phloroglucinol derivative isolated from the rhizomes of Dryopteris Crassirhizoma . It has been shown to exhibit radical scavenging and antibacterial activity . It has a role as a metabolite and an antibacterial agent .
Molecular Structure Analysis
The molecular formula of Flavaspidic acid is C24H30O8 . Its molecular weight is 446.50 . The percent composition is C 64.56%, H 6.77%, O 28.67% .科学的研究の応用
Metabolism and Utilization of Fatty Acids in Liver Cells : In rat hepatocytes, flavaspidic acid interferes with the metabolism of fatty acids. It decreases the uptake of oleic acid and triglyceride synthesis but stimulates the formation of CO2 and ketone bodies from oleic acid. It also has a role in modulating the activity of the fatty-acid-binding protein and influencing the metabolism of long-chain fatty acids toward esterification, affecting cellular uptake (Wu-Rideout, Elson, & Shrago, 1976).
Effect on Cell Respiration and Oxidative Phosphorylation : Flavaspidic acid can increase oxygen consumption and decrease ATP concentration in rat hepatocytes, indicating an uncoupling of oxidative phosphorylation. These findings highlight its potential use as a probe for studying hepatic transport and metabolism of long-chain fatty acids and other organic anions (Burnett, Lysenko, & Ockner, 1979).
Antiviral Properties : Flavaspidic acid has demonstrated anti-PRRSV (Porcine reproductive and respiratory syndrome virus) activity. It inhibits the internalization and cell-to-cell spreading of PRRSV and significantly suppresses PRRSV replication, indicating its potential as a therapeutic agent against PRRSV infection (Yang et al., 2013).
Antimicrobial Activity : Flavaspidic acid has shown significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus mutans, and Bacillus subtilis. This suggests its potential application in treating bacterial infections (Lee, Kim, & Lee, 2009).
Effect on Liver Function : Flavaspidic acid has been found to interfere with the uptake of bilirubin into liver cells and its transport, inducing mild unconjugated hyperbilirubinemia. This effect is thought to be due to competition with liver cell carrier proteins for the transport of unconjugated bilirubin (Sherlock, 1970).
Xanthine Oxidase Inhibition : It has been identified as a potent xanthine oxidase inhibitor, suggesting its potential use in the development of treatments for conditions like gout (Yuk et al., 2020).
Melanogenesis Inhibition : Flavaspidic acid and its derivatives have been found to inhibit melanin production in certain cell types, suggesting potential applications in the treatment of skin conditions involving hyperpigmentation (Pham et al., 2017).
将来の方向性
特性
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31/h27-31H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQLOCTXSMKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878659 | |
| Record name | Flavaspidic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavaspidic acid | |
CAS RN |
114-42-1 | |
| Record name | Flavaspidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavaspidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flavaspidic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVASPIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HFR949XW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



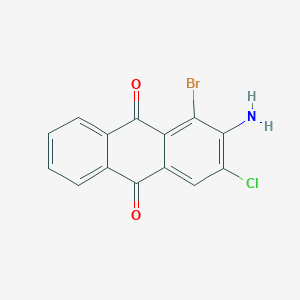
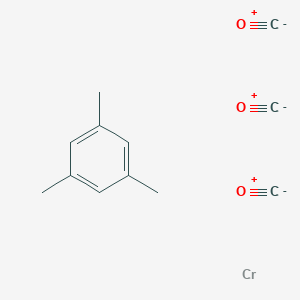
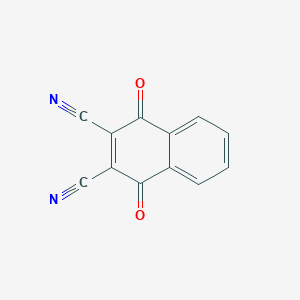
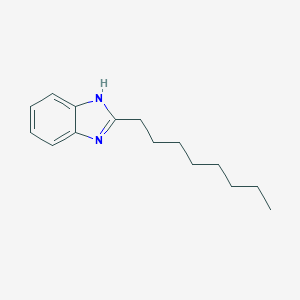
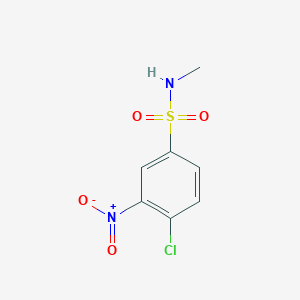
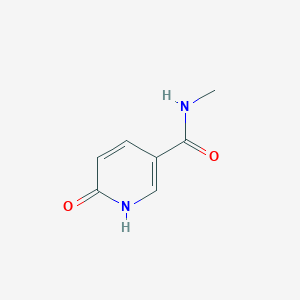
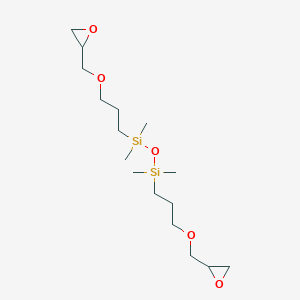

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
